3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
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Overview
Description
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties .
Properties
IUPAC Name |
3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-18(14-6-3-2-4-7-14)19-21-11-10-17(23(19)22-13)15-8-5-9-16(20)12-15/h2-12H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULBXMGDVDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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